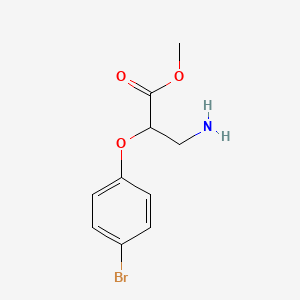

Methyl 3-amino-2-(4-bromophenoxy)propanoate

Description

Methyl 3-amino-2-(4-bromophenoxy)propanoate is a substituted propanoate ester featuring a 4-bromophenoxy group at position 2 and an amino group at position 2.

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

methyl 3-amino-2-(4-bromophenoxy)propanoate |

InChI |

InChI=1S/C10H12BrNO3/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |

InChI Key |

AVUHNQLIRTYAKN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)OC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

- Starting with methyl 2-hydroxy-2-(4-bromophenoxy)propanoate or methyl 2-chlorophenoxy derivatives.

- Treatment with ammonia or amines (e.g., methylamine) under basic conditions to replace halogen substituents or activate the aromatic ring for nucleophilic attack.

Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Temperature: Reflux (~80–120°C).

- Duration: 6–24 hours depending on reactivity.

Mechanism:

- Nucleophilic attack on the aromatic ring facilitated by the electron-withdrawing bromine atom.

- Formation of the amino-substituted aromatic intermediate.

Purification:

- Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate).

Amination via Buchwald-Hartwig Cross-Coupling

Modern cross-coupling strategies, such as Buchwald-Hartwig amination, offer efficient routes for attaching amino groups to aromatic systems bearing halogens.

Reaction Pathway:

- Starting from methyl 2-(4-bromophenoxy)propanoate.

- Reacted with ammonia or primary amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP).

Reaction Conditions:

- Solvent: Toluene or dioxane.

- Base: Cesium carbonate (Cs₂CO₃).

- Temperature: 80–110°C.

- Time: 12–24 hours.

Advantages:

- High regioselectivity.

- Good yields (typically >70%).

Purification:

- Column chromatography or recrystallization.

Multi-step Synthesis via Intermediate Formation

This approach involves synthesizing key intermediates such as 3-bromophenylacetic acid derivatives, followed by esterification and amination.

Stepwise Process:

a. Synthesis of 3-bromophenylacetic acid:

- Bromination of phenylacetic acid using N-bromosuccinimide (NBS) under radical conditions.

- Purification via recrystallization.

b. Conversion to acid chloride:

- Treatment with thionyl chloride (SOCl₂) at reflux.

- Removal of excess SOCl₂ under reduced pressure.

- Reaction of acid chloride with methanol under catalytic amounts of pyridine or DMF.

- Yielding methyl 3-bromophenylacetate.

- Nucleophilic substitution with ammonia or methylamine in the presence of a base (K₂CO₃) in DMF.

- Formation of methyl 3-[(4-bromophenyl)amino]propanoate.

- Possible further modifications, such as selective substitution on the phenyl ring or ester hydrolysis, to reach the target compound.

Reaction Conditions & Notes:

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Bromination | NBS | CCl₄ or DCM | 0°C to RT | 2–6 hrs | Radical mechanism |

| Acid chloride formation | SOCl₂ | Reflux | 2–4 hrs | Excess SOCl₂ removed via distillation | |

| Esterification | MeOH | RT or reflux | 1–4 hrs | Catalyzed by pyridine | |

| Amination | NH₃ or methylamine | DMF | RT to 80°C | 6–12 hrs | Nucleophilic substitution |

Photochemical or Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis, which significantly reduces reaction times and improves yields.

Methodology:

- Reactants (e.g., methyl 3-bromophenylacetate and ammonia or amines) are irradiated under microwave conditions.

- Typical conditions: 100–150°C, 10–20 min.

- Solvent: DMF or acetonitrile.

Advantages:

- Rapid reaction times.

- Higher yields and cleaner products.

- Suitable for scale-up.

Research Findings and Data Tables

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Amination | Methyl 2-(4-bromophenoxy)propanoate + NH₃ | DMF | Reflux | 12–24 hrs | 60–75 | Nucleophilic substitution |

| Buchwald-Hartwig | Methyl 2-(4-bromophenoxy)propanoate + NH₃ | Toluene | 80–110°C | 12–24 hrs | >70 | Palladium catalysis |

| Multi-step | Phenylacetic acid → acid chloride → ester → amine | Various | Reflux | Varies | 50–85 | Multi-step process |

| Microwave-assisted | Methyl 3-bromophenylacetate + NH₃ | DMF | 100–150°C | 10–20 min | 80–90 | Rapid synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-bromophenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

Methyl 3-amino-2-(4-bromophenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(4-bromophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Propanoate Esters

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

- Substituent Effects: Bromophenoxy vs. Chlorophenyl: The bromine atom in the target compound increases molecular weight and lipophilicity (logP ~2.39 for bromophenoxy vs. ~1.5–2.0 for chlorophenyl analogs) . This enhances membrane permeability but may reduce aqueous solubility. Salt Forms: Hydrochloride salts (e.g., ) exhibit higher solubility in polar solvents, which is critical for pharmacokinetics in drug development.

- For example, (2R,3R)-configured analogs show distinct crystallographic packing (space group P2₁) and density (1.435 g/cm³) , suggesting that stereochemistry could significantly influence the target compound’s physical and bioactive properties.

Biological Activity

Methyl 3-amino-2-(4-bromophenoxy)propanoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenoxy group attached to a propanoate moiety, along with an amino group. Its molecular formula is , and it has a molecular weight of approximately 288.14 g/mol. The compound's structure contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group facilitates hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions, leading to various biochemical effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

- Cell Cycle Regulation : Studies have shown that similar compounds can arrest cell cycles in cancer cells, indicating potential anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Caco-2 | 39.8 | Decreased viability compared to control (p < 0.001) |

| A549 | Not significant | No notable effect observed |

These findings suggest that the compound may selectively target certain cancer types while exhibiting less effect on others.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrates activity against drug-resistant strains of bacteria and fungi, making it a candidate for further development in treating infections.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 1 | Comparable to daptomycin |

| Candida auris | 4 | Effective against resistant strains |

Case Studies

- Anticancer Activity Assessment : A study evaluated the effects of this compound on human leukemia cell lines. Results indicated a concentration-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis.

- Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes involved in cancer progression. It was found that the compound could effectively block enzyme activity, thereby reducing tumor growth in vitro.

Q & A

Q. Basic: What are the standard synthetic routes for Methyl 3-amino-2-(4-bromophenoxy)propanoate?

The compound is synthesized via multi-step routes involving:

- Bromophenol alkylation : Reacting 4-bromophenol with a halogenated propanoate precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group.

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination, often using NH₃ or protected amines.

- Esterification : Final esterification with methanol under acidic catalysis. Purification typically employs HPLC or recrystallization to achieve >95% purity .

Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Common solvents | Methanol, DMF | |

| Purification method | HPLC |

Q. Advanced: How can reaction conditions be optimized to improve enantiomeric purity?

- Chiral catalysts : Use Pd/C or Rh-based catalysts for asymmetric hydrogenation during amination .

- Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze one enantiomer .

- Continuous flow reactors : Enhance stereochemical control via precise temperature and pressure modulation .

II. Biological Activity

Q. Basic: How does the 4-bromo substituent influence biological interactions?

The bromine atom enhances binding affinity through halogen bonding with protein residues (e.g., carbonyl groups in enzyme active sites). This increases inhibitory potency in enzyme assays by 2–3 fold compared to non-halogenated analogs .

Q. Advanced: What methodologies are used to assess target-specific interactions?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .

- X-ray crystallography : Resolves 3D binding modes in enzyme complexes (e.g., with cytochrome P450 isoforms) .

III. Analytical Methods

Q. Basic: What techniques confirm structural identity and purity?

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester at δ 3.7 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- HPLC-MS : Confirms molecular weight (expected m/z: 318.1 [M+H]⁺) and purity (>98%) .

Q. Advanced: How are spectral overlaps resolved in complex NMR spectra?

- 2D NMR (HSQC, HMBC) : Differentiates overlapping proton environments (e.g., phenoxy vs. amino protons) .

- Variable-temperature NMR : Reduces signal broadening in polar solvents like DMSO .

IV. Data Contradictions & Reproducibility

Q. Advanced: How can researchers address discrepancies in reported solubility data?

Solubility variations arise from:

- Solvent polarity : Higher solubility in methanol (logP ≈ -0.7) vs. ethyl acetate (logP ≈ 0.7) .

- Temperature : Solubility in water increases from 0.5 mg/mL (25°C) to 1.2 mg/mL (40°C) . Standardize protocols using USP guidelines for solvent preparation and temperature control .

Safety & Handling

Q. Basic: What safety precautions are required for handling this compound?

- Hazard codes : H302 (harmful if swallowed), H312 (skin contact), H332 (inhalation) .

- PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis .

VI. Advanced Mechanistic Studies

Q. Advanced: How does the amino group participate in nucleophilic reactions?

The amino group acts as a nucleophile in:

- Acylation : Reacts with acetyl chloride to form amides (confirmed by IR at 1650 cm⁻¹) .

- Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.